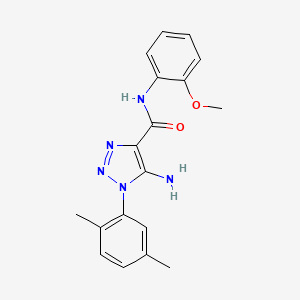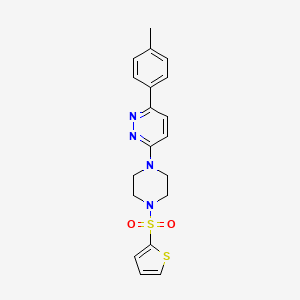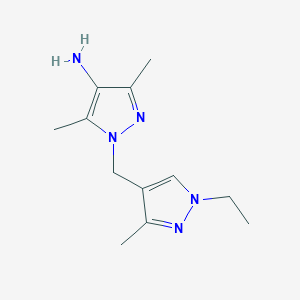
Polymyxin B nonapeptide TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polymyxin B nonapeptide TFA is a derivative of polymyxin B, a cyclic lipopeptide antibiotic. This compound is obtained by the enzymatic removal of the terminal amino acyl residue from polymyxin B. This compound retains the ability to disrupt the outer membrane of Gram-negative bacteria, making them more susceptible to other antibiotics. Unlike polymyxin B, it lacks bactericidal activity and is less toxic, which makes it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Polymyxin B nonapeptide TFA is synthesized through the enzymatic cleavage of polymyxin B. The process involves the use of specific proteolytic enzymes that remove the terminal amino acyl residue from polymyxin B, resulting in the formation of polymyxin B nonapeptide . The reaction conditions typically include a controlled pH and temperature to ensure the specificity and efficiency of the enzymatic reaction.
Industrial Production Methods
In an industrial setting, the production of polymyxin B nonapeptide (TFA) follows a similar enzymatic process but on a larger scale. The process involves the fermentation of Bacillus polymyxa to produce polymyxin B, followed by enzymatic treatment to obtain polymyxin B nonapeptide. The product is then purified and converted to its trifluoroacetate (TFA) salt form for stability and ease of use .
Analyse Des Réactions Chimiques
Types of Reactions
Polymyxin B nonapeptide TFA primarily undergoes substitution reactions due to the presence of multiple amino groups. These reactions can be used to modify the compound for various applications.
Common Reagents and Conditions
Common reagents used in the reactions involving polymyxin B nonapeptide (TFA) include acylating agents, alkylating agents, and various solvents. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the integrity of the peptide structure .
Major Products
The major products formed from the reactions of polymyxin B nonapeptide (TFA) include various derivatives with modified side chains. These derivatives can be tailored for specific research applications, such as enhancing membrane permeability or reducing toxicity .
Applications De Recherche Scientifique
Polymyxin B nonapeptide TFA has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study membrane permeability and the interactions of peptides with lipid bilayers.
Biology: It serves as a model compound to investigate the mechanisms of action of lipopeptide antibiotics and their interactions with bacterial membranes.
Medicine: this compound is used in combination with other antibiotics to enhance their efficacy against Gram-negative bacteria. .
Mécanisme D'action
Polymyxin B nonapeptide TFA exerts its effects by binding to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the membrane, increasing its permeability and allowing other antibiotics to penetrate and exert their effects. The compound does not exhibit direct bactericidal activity but enhances the potency of co-administered antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polymyxin B: The parent compound, which has potent bactericidal activity but higher toxicity.
Polymyxin E (Colistin): Another polymyxin antibiotic with similar activity but different amino acid composition.
Polymyxin B1 and B4: Variants of polymyxin B with slight differences in their lipid tails
Uniqueness
Polymyxin B nonapeptide TFA is unique in its ability to enhance the efficacy of other antibiotics without exhibiting significant toxicity. This makes it a valuable tool in combating antibiotic-resistant Gram-negative bacteria and in the development of new antimicrobial therapies .
Propriétés
IUPAC Name |
(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N14O11.5C2HF3O2/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25;5*3-2(4,5)1(6)7/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64);5*(H,6,7)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+;;;;;/m1...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIKWJLAIULVMY-YNQICIJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H79F15N14O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1533.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethoxy-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B2721025.png)

![3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2721027.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)


![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)
![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)

![4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2721042.png)



![2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol](/img/structure/B2721048.png)
